

Fmoc-L-Dap(Boc,Me)-OH chemical structure and properties

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Compound of Interest

Compound Name: *Fmoc-L-Dap(Boc,Me)-OH*

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An In-depth Technical Guide to Fmoc-L-Dap(Boc,Me)-OH

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive overview of the chemical structure, properties, and applications of **Fmoc-L-Dap(Boc,Me)-OH**, a key building block in modern peptide synthesis. It is intended to serve as a technical resource for professionals engaged in peptide chemistry and drug discovery.

Introduction

Fmoc-L-Dap(Boc,Me)-OH is a synthetic derivative of L-2,3-diaminopropionic acid (Dap), an unnatural amino acid. Its structure is strategically modified with three distinct protecting groups:

- **Fmoc (9-fluorenylmethyloxycarbonyl):** Protects the alpha-amino group ($N\alpha$), enabling its use in Fmoc-based solid-phase peptide synthesis (SPPS). This group is base-labile and is typically removed using a piperidine solution.
- **Boc (tert-butoxycarbonyl):** Protects the side-chain amino group ($N\beta$). This group is acid-labile and is stable during the base-mediated Fmoc deprotection, allowing for orthogonal protection schemes.

- Methyl (Me): The N-methylation of the side-chain amino group provides steric hindrance, which can protect peptides from enzymatic degradation and help modulate their conformational properties and biological activity.

This unique combination of protecting groups makes **Fmoc-L-Dap(Boc,Me)-OH** a valuable reagent for synthesizing peptides with N-methylated side chains, which are of increasing interest in the development of therapeutic peptides with enhanced stability and bioavailability.

Chemical Structure and Properties

The chemical identity and physicochemical properties of **Fmoc-L-Dap(Boc,Me)-OH** are summarized below.

Caption: Chemical structure of **Fmoc-L-Dap(Boc,Me)-OH** with key protecting groups.

Table 1: Chemical and Physical Properties

Property	Value	Reference
IUPAC Name	N-[(9H-Fluoren-9-ylmethoxy)carbonyl]-3-(methyl[(2-methyl-2-propanyl)oxy]carbonyl)amino)-L-alanine	[1]
CAS Number	446847-80-9	[1][2]
Molecular Formula	C ₂₄ H ₂₈ N ₂ O ₆	[1][2]
Molecular Weight	440.49 g/mol	[2]
Appearance	White to off-white solid	General observation
Boiling Point	629.3 ± 55.0 °C at 760 mmHg	[1]
Density	1.2 ± 0.1 g/cm ³	[1]
Flash Point	334.4 ± 31.5 °C	[1]
Storage Temperature	2-8°C is recommended for long-term stability	[3][4]
Primary Application	Reagent for Fmoc solid-phase peptide synthesis	[2][3]

Experimental Protocols: Incorporation into Peptides via SPPS

Fmoc-L-Dap(Boc,Me)-OH is designed for incorporation into a growing peptide chain using standard Fmoc-based solid-phase peptide synthesis (SPPS). The following protocol outlines the general steps for a single coupling cycle on a solid support (e.g., Rink Amide resin).

Materials:

- Peptide synthesis resin (e.g., Rink Amide, Wang, or 2-chlorotrityl resin) with a pre-existing peptide chain (Resin-Peptide-NH₂)
- Fmoc-L-Dap(Boc,Me)-OH**

- Solvents: N,N-Dimethylformamide (DMF, peptide synthesis grade), Dichloromethane (DCM)
- Deprotection Reagent: 20% (v/v) piperidine in DMF
- Activation Reagents:
 - HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) or HATU or HBTU
 - N,N-Diisopropylethylamine (DIPEA)
- Inert gas (Nitrogen or Argon)
- Peptide synthesis vessel

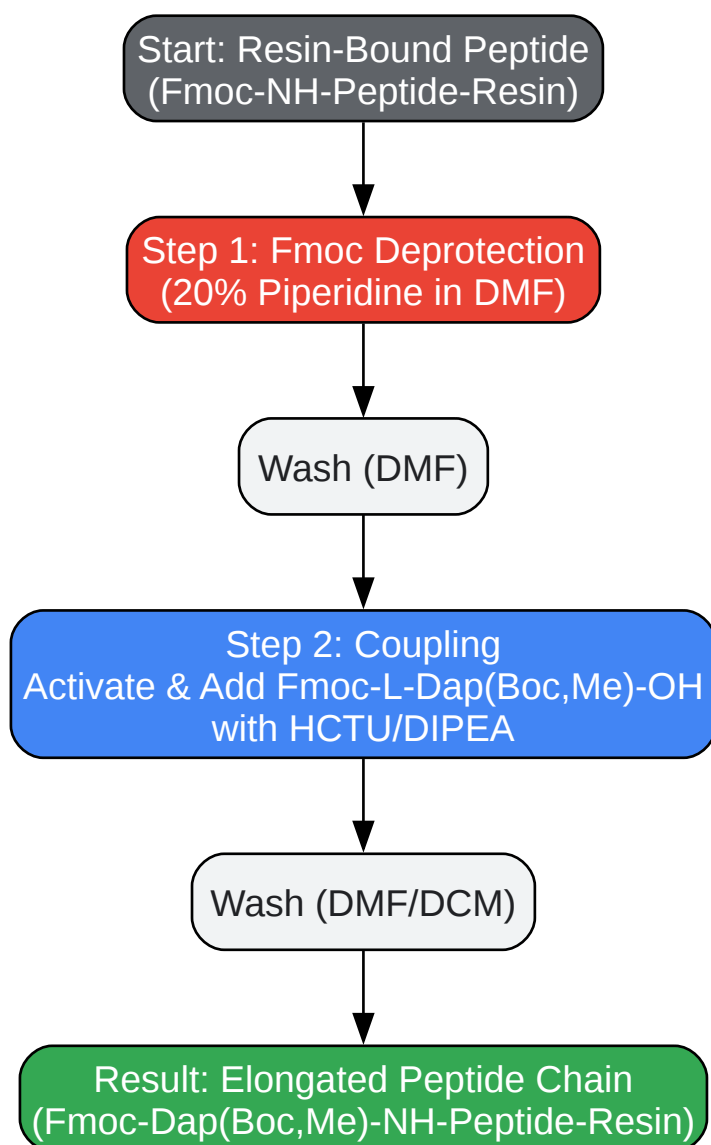
Protocol:

- Resin Swelling:
 - Place the resin-bound peptide in the reaction vessel.
 - Wash and swell the resin with DMF for 30-60 minutes to ensure optimal reaction conditions.
- Fmoc Deprotection:
 - Drain the DMF from the swollen resin.
 - Add the 20% piperidine/DMF solution to the resin.
 - Agitate the mixture at room temperature for 5-10 minutes.
 - Drain the solution.
 - Repeat the piperidine treatment for another 10-15 minutes to ensure complete removal of the Fmoc group from the N-terminus of the peptide chain.
 - Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

- Amino Acid Activation and Coupling:
 - In a separate vial, dissolve **Fmoc-L-Dap(Boc,Me)-OH** (3-5 equivalents relative to resin loading) and an equimolar amount of HCTU in a minimal volume of DMF.
 - Add DIPEA (6-10 equivalents) to the amino acid solution to activate the carboxyl group. The solution may change color.
 - Allow the activation to proceed for 1-2 minutes.
 - Immediately add the activated amino acid solution to the deprotected resin.
 - Agitate the reaction mixture for 1-2 hours at room temperature. A Kaiser test can be performed to monitor the reaction progress. If the test is positive (indicating free amines), the coupling step can be extended or repeated.
- Washing:
 - Drain the coupling solution from the reaction vessel.
 - Wash the resin thoroughly with DMF (3-5 times) followed by DCM (3-5 times) to remove excess reagents and byproducts.
 - The resin is now ready for the next deprotection and coupling cycle.
- Capping (Optional):
 - If the coupling is incomplete after a second attempt, any unreacted free amines can be "capped" to prevent the formation of deletion sequences.
 - This is typically done by treating the resin with a solution of acetic anhydride and DIPEA in DMF for 30 minutes.

Workflow and Visualization

The process of incorporating **Fmoc-L-Dap(Boc,Me)-OH** into a peptide chain follows a well-defined cycle.



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Caption: Standard workflow for one cycle of Fmoc-SPPS to add a new amino acid.

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